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2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate
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Overview
Description
2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate is a chemical compound with the molecular formula C9H8FNO4 and a molecular weight of 213.2 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate typically involves the fluorination of pyridine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the pyridine ring. This can be achieved using reagents such as N-ethyl-2,4,6-trifluoropyridinium triflate and anhydrous ammonia gas in acetonitrile at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification and Hydrolysis: The ester groups can be hydrolyzed to form carboxylic acids or esterified to form different esters.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation can produce pyridine N-oxides.
Scientific Research Applications
2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate is not well-documented. like other pyridine derivatives, it may interact with biological targets through various pathways, including enzyme inhibition or receptor binding. The specific molecular targets and pathways would depend on the context of its application, such as its use in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Dimethyl 4-chloropyridine-2,6-dicarboxylate: Similar structure but with a chlorine atom instead of fluorine.
Dimethyl 4-formylpyridine-2,6-dicarboxylate: Contains a formyl group instead of a fluorine atom.
Uniqueness
2,6-dimethyl 4-fluoropyridine-2,6-dicarboxylate is unique due to the presence of the fluorine atom, which imparts distinct chemical and physical properties. Fluorine atoms can significantly influence the reactivity, stability, and biological activity of the compound, making it valuable for specific applications where these properties are desired.
Properties
CAS No. |
2768332-16-5 |
---|---|
Molecular Formula |
C9H8FNO4 |
Molecular Weight |
213.2 |
Purity |
95 |
Origin of Product |
United States |
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